8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide
Overview
Description
8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide is a useful research compound. Its molecular formula is C8H8BrNO3S and its molecular weight is 278.12. The purity is usually 95%.
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Scientific Research Applications
Dopamine Receptor Ligands
One area of application involves the synthesis and evaluation of compounds for their affinity at the D1 dopamine receptor. For example, derivatives such as 6-bromo analogs of certain benzazepines have been studied for their dopaminergic activities, indicating that bromo derivatives can maintain affinities similar to their chloro counterparts, making them suitable for in vivo studies regarding dopaminergic signaling (Neumeyer et al., 1991).
CCR5 Antagonist Synthesis
Another application involves the practical synthesis of compounds acting as CCR5 antagonists, crucial for treating conditions like HIV. A synthesis method utilizing bromo derivatives in a key step to produce orally active antagonists showcases the utility of such compounds in developing therapeutic agents (Ikemoto et al., 2005).
Carbonic Anhydrase Inhibitors
Further, 1,2,3-benzoxathiazine-2,2-dioxides, structurally related to the compound , have been investigated for their ability to inhibit human carbonic anhydrases, important for managing conditions like glaucoma, epilepsy, and certain types of edema. These compounds, especially with aryl substitutions, have shown potent inhibitory effects on specific isoforms of human carbonic anhydrase, indicating their potential in drug development (Ivanova et al., 2022).
Novel Synthetic Approaches
Research into novel synthetic approaches for benzoxathiazepine-1,1-dioxides demonstrates the compound's relevance in chemical synthesis, offering pathways to creating diverse and functionally rich molecules with potential therapeutic applications (Cleator et al., 2010).
Safety and Hazards
- MSDS : Link
Mechanism of Action
Target of Action
The primary targets of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which include 8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide, are diverse and include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, KATP channel activators, and AMPA receptor modulators .
Mode of Action
The compound interacts with its targets through various functional groups attached to the ring. The halo group at the 7 and 8 positions of the ring, for instance, is responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring also contribute to its activity .
Biochemical Pathways
Given the broad range of biological activities of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, it can be inferred that multiple pathways may be impacted .
Result of Action
The compound exhibits a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects . It is also known to act as a KATP channel activator and an AMPA receptor modulator . The exact molecular and cellular effects would depend on the specific target and the biochemical pathway involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at room temperature , suggesting that temperature could affect its stability. Other factors, such as pH and the presence of other substances, could also potentially influence its action and efficacy.
Properties
IUPAC Name |
8-bromo-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c9-6-1-2-7-8(5-6)14(11,12)10-3-4-13-7/h1-2,5,10H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASIMURTOVOHMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)S(=O)(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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